(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride
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Overview
Description
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H9N3·2HCl It is a derivative of pyridine and pyrrole, which are both heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of pyridine derivatives with pyrrole under specific conditions to form the pyrrolo[3,2-c]pyridine core. This intermediate is then further reacted with methanamine to introduce the amine group. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,2-c]pyridine derivatives, while substitution reactions can produce a wide range of substituted amine derivatives.
Scientific Research Applications
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of various signaling pathways. For example, derivatives of pyrrolo[3,2-c]pyridine have been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- (1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride
- N-methyl-1-(pyridin-2-yl)methanamine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural features and the presence of both pyridine and pyrrole rings. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-7-3-6-5-10-2-1-8(6)11-7;;/h1-3,5,11H,4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFSYGNSVYTKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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